A deuterated Ropinirole impurity. Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors
Ropinirole-d7 Hydrochloride
CAS No.:
VCID: VC0196499
Molecular Formula: C16H25ClN2O
Molecular Weight: 303.88 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Ropinirole-d7 Hydrochloride is a deuterated form of Ropinirole Hydrochloride, a dopamine D2 receptor agonist used primarily in the treatment of Parkinson's disease and restless legs syndrome. The deuterated version, Ropinirole-d7 Hydrochloride, is specifically designed for use as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Solubility and StorageRopinirole-d7 Hydrochloride is soluble in a variety of solvents, including a 1:1 solution of acetonitrile:methanol and dimethyl sulfoxide (DMSO). It is typically stored at -20°C to maintain stability. Use in Analytical ChemistryRopinirole-d7 Hydrochloride is primarily used as an internal standard for the quantification of Ropinirole in GC-MS or LC-MS analyses. This involves constructing a standard curve of peak intensity ratios between the deuterated and unlabeled forms of Ropinirole to ensure accurate quantification. Table: Comparison of Ropinirole and Ropinirole-d7 Hydrochloride
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Product Name | Ropinirole-d7 Hydrochloride | |||||||||||||||
Molecular Formula | C16H25ClN2O | |||||||||||||||
Molecular Weight | 303.88 g/mol | |||||||||||||||
IUPAC Name | 4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride | |||||||||||||||
Standard InChI | InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2; | |||||||||||||||
Standard InChIKey | XDXHAEQXIBQUEZ-DWPKPNNESA-N | |||||||||||||||
Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |||||||||||||||
SMILES | CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |||||||||||||||
Canonical SMILES | CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl | |||||||||||||||
Appearance | Light Yellow Solid | |||||||||||||||
Melting Point | >234°C (dec.) | |||||||||||||||
Purity | > 95% | |||||||||||||||
Quantity | Milligrams-Grams | |||||||||||||||
Related CAS | 91374-21-9 (unlabelled) | |||||||||||||||
Synonyms | 4-[2-(Propyl-d7-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride | |||||||||||||||
Tag | Ropinirole | |||||||||||||||
PubChem Compound | 49849863 | |||||||||||||||
Last Modified | Aug 15 2023 |
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